3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFJAYGYDGEUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223787 | |
| Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-69-7 | |
| Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol
Retrosynthetic Analysis of the 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol Scaffold
A logical retrosynthetic analysis of this compound suggests several potential disconnection pathways. The primary disconnections involve the bonds forming the pyrrole (B145914) ring and the introduction of the chloro and hydroxyl substituents.
One plausible retrosynthetic approach begins by disconnecting the chloro and hydroxyl groups, leading back to the core 1H-pyrrolo[3,2-c]pyridine scaffold. This simplifies the problem to the formation of the heterocyclic nucleus followed by regioselective functionalization. The hydroxyl group at the C6-position could be introduced from a corresponding 6-amino or 6-bromo precursor. Similarly, the chloro group at the C3-position can be installed via electrophilic chlorination of the pyrrole ring.
A further disconnection of the pyrrolo[3,2-c]pyridine nucleus itself can be envisioned through two main strategies: formation of the pyrrole ring onto a pre-existing pyridine (B92270) (a Bartoli-type indole (B1671886) synthesis) or construction of the pyridine ring onto a pyrrole precursor. A common and effective strategy involves the formation of the pyrrole ring from a suitably substituted pyridine derivative. This often involves the cyclization of a nitropyridine intermediate.
A potential retrosynthetic pathway can be summarized as follows:
Image for illustrative purposes only.Multi-Step Synthetic Routes to the Pyrrolo[3,2-c]pyridine Nucleus
The construction of the core 1H-pyrrolo[3,2-c]pyridine nucleus is a critical step. A well-documented route to a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, provides a solid foundation for accessing the desired scaffold. nih.gov This multi-step synthesis begins with a commercially available starting material and proceeds through several key transformations.
A representative synthetic sequence is detailed in the table below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Bromo-5-methylpyridine (B20793) | m-Chloroperbenzoic acid (m-CPBA) | 2-Bromo-5-methylpyridine 1-oxide | N-oxidation |
| 2 | 2-Bromo-5-methylpyridine 1-oxide | Fuming nitric acid, sulfuric acid | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | Nitration |
| 3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Vinylation |
| 4 | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide | Iron powder, acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Reductive cyclization |
This synthetic route is robust and allows for the preparation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate on a gram scale. nih.gov The bromine atom at the C6-position serves as a versatile handle for further functionalization, including its conversion to a hydroxyl group.
Strategies for Directed Chlorination and Hydroxylation at Specific Ring Positions
With the 1H-pyrrolo[3,2-c]pyridine nucleus in hand, the next critical steps are the regioselective introduction of the chloro and hydroxyl groups.
Directed Chlorination: The chlorination of the pyrrole ring in azaindole systems typically occurs at the C3-position, which is the most nucleophilic site. Electrophilic halogenating agents are commonly employed for this purpose. Reagents such as N-chlorosuccinimide (NCS) are effective for the chlorination of electron-rich heterocyclic systems. The reaction is generally carried out in an inert solvent. For the synthesis of this compound, the chlorination would likely be performed on a protected precursor to avoid side reactions.
Directed Hydroxylation: The introduction of a hydroxyl group at the C6-position of the pyridine ring can be achieved through several methods. One common strategy involves the conversion of a halide, such as the 6-bromo substituent in the previously described intermediate, to a hydroxyl group. This can be accomplished via a nucleophilic aromatic substitution reaction, although this often requires harsh conditions.
A more versatile approach involves the conversion of the 6-bromo-1H-pyrrolo[3,2-c]pyridine into a boronic acid or boronate ester derivative via a palladium-catalyzed borylation reaction. Subsequent oxidation of the boronic ester provides a mild and efficient method to introduce the hydroxyl group. nih.govorganic-chemistry.org Common oxidants for this transformation include Oxone or N-oxides. nih.govorganic-chemistry.org This two-step sequence offers excellent functional group tolerance.
Advanced Methodologies for Pyrrole Annulation and Pyridine Ring Formation
Beyond the classical approaches, several advanced methodologies have been developed for the synthesis of pyrrolopyridine scaffolds. These methods often offer improved efficiency and access to a wider range of substituted derivatives.
One such approach involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with an electrophilic component to construct the pyrrole ring. rsc.orgchemrxiv.org Another powerful method is the Sonogashira coupling followed by cyclization, which has been used to synthesize various pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Exploration of Protecting Group Chemistry for Selective Functionalization
Given the multiple reactive sites in the this compound scaffold, the use of protecting groups is essential for achieving regioselective functionalization.
The pyrrole nitrogen is acidic and nucleophilic, and its protection is often necessary during reactions such as lithiation or electrophilic substitution on the pyridine ring. Common protecting groups for the pyrrole nitrogen include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc), and silyl (B83357) groups (e.g., SEM). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group is known to be stable under a variety of conditions and can be removed under mild acidic conditions or with fluoride (B91410) ions.
The hydroxyl group, once introduced, may also require protection during subsequent synthetic steps, such as the chlorination of the pyrrole ring. Standard protecting groups for phenols, such as benzyl (B1604629) (Bn) or silyl ethers (e.g., TBDMS), can be employed. libretexts.org The selection of an appropriate protecting group strategy is crucial for the successful synthesis of the target molecule.
Novel Approaches for Stereoselective Synthesis of Analogues (if applicable to chiral centers)
The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, it is noteworthy that for the synthesis of chiral analogues of pyrrolo[3,2-c]pyridines, which are found in several natural products, stereoselective methods are of paramount importance. mdpi.com These methods often involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the desired centers.
One-Pot and Cascade Reactions in this compound Synthesis
While specific one-pot or cascade reactions for the synthesis of this compound are not extensively reported, the principles of these efficient synthetic strategies can be applied. For instance, a one-pot procedure could potentially be developed for the borylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine followed by in-situ oxidation to the 6-hydroxy derivative. Cascade reactions, where a series of transformations occur in a single reaction vessel without isolation of intermediates, could also be envisioned for the construction of the pyrrolo[3,2-c]pyridine nucleus. For example, a zirconocene-mediated four-component coupling has been reported for the one-pot synthesis of pyrrolo[3,2-d]pyridazines. acs.orgnih.gov
Sustainable and Green Chemistry Principles in Synthetic Route Design
The pursuit of environmentally benign chemical processes has become a cornerstone of modern synthetic chemistry. The application of the twelve principles of green chemistry provides a framework for evaluating and designing synthetic routes to minimize their environmental impact. In the context of synthesizing this compound and its structural analogs, a critical assessment of existing methodologies reveals both adherence to and deviations from these principles, highlighting opportunities for future sustainable development.
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine begins with commercially available 2-bromo-5-methylpyridine and proceeds through several key transformations. nih.govsemanticscholar.org Each step can be scrutinized through a green chemistry lens.
Analysis of a Multi-Step Synthesis for a Pyrrolo[3,2-c]pyridine Core:
A reported synthesis for 6-bromo-1H-pyrrolo[3,2-c]pyridine involves the following sequence:
Oxidation: Treatment of 2-bromo-5-methylpyridine with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. nih.gov
Nitration: Introduction of a nitro group using a mixture of fuming nitric acid and sulfuric acid. nih.gov
Enamine Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) in N,N-dimethylformamide (DMF). nih.gov
Reductive Cyclization: Treatment with iron powder in acetic acid to yield the final 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org
The following table summarizes the key reagents and conditions for a crucial step in forming the pyrrolo[3,2-c]pyridine scaffold.
| Step | Reactant | Reagents & Solvents | Conditions | Product |
|---|---|---|---|---|
| Reductive Cyclization | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid | 100 °C, 5 h | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
Application of Green Chemistry Principles:
Waste Prevention and Atom Economy: The reductive cyclization step using iron in acetic acid is a notable example of applying green chemistry principles. nih.gov Iron is an abundant, inexpensive, and low-toxicity metal, making it a more environmentally friendly reducing agent compared to many heavy metal alternatives. Acetic acid serves as both a solvent and a reactant, reducing the need for additional solvent and being more benign than strong mineral acids. However, the preceding nitration step utilizes fuming nitric acid and sulfuric acid, which are highly corrosive and generate significant hazardous waste, representing a poor atom economy. nih.gov
Less Hazardous Chemical Synthesis: The use of m-CPBA in the initial oxidation step raises safety concerns as peroxy acids can be explosive. nih.gov Similarly, the nitration step involves highly hazardous and corrosive acids. Future route designs should aim to replace these reagents with safer alternatives. For instance, catalytic oxidation methods using molecular oxygen or hydrogen peroxide could be explored.
Safer Solvents and Auxiliaries: The synthesis employs N,N-dimethylformamide (DMF), a solvent recognized as a substance of very high concern due to its reproductive toxicity. nih.gov A key goal in greening this synthesis would be to replace DMF with a more sustainable solvent. The final workup utilizes ethyl acetate, which is a much greener choice. nih.govsemanticscholar.org Further derivatization of the core scaffold has been shown to proceed in mixtures of 1,4-dioxane (B91453) and water, with subsequent microwave irradiation, which can be more energy-efficient than conventional heating. nih.gov
Design for Energy Efficiency: Several steps in the synthesis of related derivatives involve heating at elevated temperatures (85-125 °C) for extended periods. nih.govnih.gov The use of microwave irradiation in subsequent derivatization steps is a positive move towards energy efficiency, as it can significantly reduce reaction times. nih.gov
In designing a sustainable route to This compound , chemists would aim to incorporate these principles from the outset. This could involve exploring one-pot, multi-component reactions that build the core structure with high atom economy, utilizing catalytic methods over stoichiometric reagents, and selecting benign solvents derived from renewable feedstocks.
Chemical Derivatization and Analog Generation of 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol
Strategies for Chemical Modification of the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 1H-pyrrolo[3,2-c]pyridine core is a common site for modification to modulate the physicochemical and pharmacological properties of the molecule. Derivatization at this position can influence factors such as solubility, metabolic stability, and target binding affinity.
N-Alkylation: The introduction of alkyl groups at the N1 position is a fundamental strategy to explore the steric and electronic requirements of the binding pocket of a biological target. While direct N-alkylation of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol has not been extensively reported, methods for N-alkylation of related azaindole scaffolds are well-established and can be applied. mdpi.com These reactions typically involve the deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). evitachem.com
N-Acylation: Acylation of the pyrrole nitrogen can serve multiple purposes, including the introduction of a functional handle for further derivatization or the generation of prodrugs. The reaction of the 1H-pyrrolo[3,2-c]pyridine core with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding N-acyl derivatives. researchgate.net This modification can also influence the electronic properties of the pyrrole ring.
| Modification Type | Reagents and Conditions | Expected Product | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, THF) | N1-Alkyl-3-chloro-1H-pyrrolo[3,2-c]pyridin-6-ol | mdpi.comevitachem.com |
| N-Arylation | Aryl halide/triflate, Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., Cs2CO3, K3PO4) | N1-Aryl-3-chloro-1H-pyrrolo[3,2-c]pyridin-6-ol | organic-chemistry.orgacs.org |
| N-Acylation | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine, Et3N) | N1-Acyl-3-chloro-1H-pyrrolo[3,2-c]pyridin-6-ol | researchgate.net |
Reactions at the C-3 Chloro Position: Substitution and Cross-Coupling Methodologies
The chlorine atom at the C-3 position of the pyrrole ring is a versatile handle for introducing a wide array of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: The C-3 chloro group can be displaced by various nucleophiles. For instance, reaction with primary amines, such as benzylamine, in a high-boiling solvent like DMSO at elevated temperatures can lead to the corresponding C-3 aminated derivatives. evitachem.com Similarly, azide (B81097) displacement using sodium azide in DMF provides access to C-3 azido (B1232118) intermediates, which can be further functionalized, for example, through click chemistry. evitachem.com
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the C-3 chloro position with aryl or heteroaryl boronic acids or their esters. organic-chemistry.org For related 3-chloro-pyrrolopyridines, catalysts such as Pd(dppf)Cl2 have been shown to be effective, typically in the presence of a base like potassium carbonate in a solvent mixture such as dioxane/water. evitachem.comresearchgate.net This reaction allows for the introduction of a wide range of aromatic and heteroaromatic moieties at the C-3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between the C-3 chloro position and a variety of primary and secondary amines. libretexts.orgnih.gov This method is often preferred over direct nucleophilic substitution due to its broader substrate scope and milder reaction conditions. The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction. nih.gov
Sonogashira Coupling: The Sonogashira reaction provides a route to C-3 alkynylated derivatives through the palladium- and copper-co-catalyzed coupling of the C-3 chloro position with terminal alkynes. soton.ac.uk This reaction is valuable for introducing linear, rigid linkers or for the synthesis of precursors to more complex heterocyclic systems. mdpi.com
| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product | Reference |
| Nucleophilic Substitution | Primary/Secondary Amines | High temperature, polar aprotic solvent | C-3 Aminated derivative | evitachem.com |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | C-3 Aryl/Heteroaryl derivative | evitachem.comresearchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd catalyst, Phosphine ligand, Base | C-3 Aminated derivative | libretexts.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-3 Alkynylated derivative | soton.ac.ukmdpi.com |
Derivatization of the Phenolic Hydroxyl Group at C-6: Ether and Ester Formation
The phenolic hydroxyl group at the C-6 position is another key site for derivatization, which can be used to improve pharmacokinetic properties, such as solubility and metabolic stability, or to develop prodrugs.
Ether Formation (O-Alkylation): The synthesis of ethers from the C-6 hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base like sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. This modification can significantly impact the lipophilicity of the molecule.
Ester Formation (O-Acylation): Esterification of the C-6 hydroxyl group is a common strategy for creating prodrugs that can be hydrolyzed in vivo to release the active phenolic drug. nih.gov This can be accomplished by reacting the phenol with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or by using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reactions with carboxylic acids. nih.gov Acetylation, for instance, is a standard procedure using acetic anhydride in pyridine. nih.gov
| Modification Type | Reagents and Conditions | Expected Product | Reference |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | 6-Alkoxy-3-chloro-1H-pyrrolo[3,2-c]pyridine | N/A |
| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-yl ester | nih.govnih.gov |
| O-Acylation | Carboxylic acid, Coupling agent (e.g., EDC, HOBt) | 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-yl ester | nih.gov |
Modifications to the Pyridine Nitrogen (if applicable to ring-N)
The pyridine nitrogen in the 1H-pyrrolo[3,2-c]pyridine ring system can potentially undergo reactions typical of pyridine derivatives, such as N-oxide formation and quaternization, which can alter the electronic properties and biological activity of the molecule.
N-Oxide Formation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting N-oxide can exhibit different biological activities and can also serve as a handle for further functionalization of the pyridine ring. acs.orgnih.gov For instance, N-oxide formation can facilitate direct arylation at the azine ring. acs.org
Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge, which can significantly increase the water solubility of the compound and may lead to altered biological interactions. beilstein-journals.org
Introduction of Diverse Chemical Moieties for Structural Diversity Libraries
The generation of a structural diversity library from this compound can be achieved by systematically applying the derivatization strategies discussed in the previous sections in a combinatorial fashion. For example, a library could be constructed by first creating a series of N1-alkylated analogs, and then subjecting each of these to a Suzuki-Miyaura coupling with a diverse set of boronic acids at the C-3 position. Further diversity could be introduced by esterifying the C-6 hydroxyl group with a variety of carboxylic acids. Such libraries are invaluable for structure-activity relationship (SAR) studies.
Synthesis of Prodrugs and Biologically Active Metabolite Precursors (excluding clinical data)
The phenolic hydroxyl group at C-6 is an ideal site for the attachment of promoieties to create prodrugs with improved pharmacokinetic profiles. nih.gov
Phosphate (B84403) Esters: The synthesis of phosphate esters of the C-6 hydroxyl group can significantly enhance aqueous solubility. nih.gov This is typically achieved by reacting the phenol with a phosphorylating agent such as phosphorus oxychloride (POCl3) or a protected phosphate derivative, followed by deprotection. organic-chemistry.orgrsc.org
Glucuronide Prodrugs: Glucuronidation is a major metabolic pathway for phenolic compounds. The synthesis of glucuronide prodrugs can be a strategy to mimic this metabolite or to achieve targeted drug delivery. Chemical synthesis of O-glucuronides often involves the coupling of a protected glucuronic acid donor with the phenolic hydroxyl group. researchgate.net
These prodrug strategies aim to improve properties such as solubility, stability, and bioavailability, ultimately leading to more effective therapeutic agents.
Biological Activity Profiling and Preclinical Pharmacological Investigations of 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol and Its Analogs
In Vitro Cell-Based Assays for General Activity Screening
The primary method for assessing the general biological activity of novel chemical entities often involves in vitro cell-based assays that measure their effects on cell viability and proliferation. Analogs of 3-chloro-1H-pyrrolo[3,2-c]pyridin-6-ol have been subjected to such screening, primarily against various human cancer cell lines.
A notable study involved the design and synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.gov These compounds were evaluated for their in vitro antiproliferative activities using a standard MTT assay against three human cancer cell lines: the cervical cancer cell line HeLa, the gastric cancer cell line SGC-7901, and the breast cancer cell line MCF-7. nih.gov The results indicated that many of these compounds exhibited moderate to excellent antiproliferative activities. semanticscholar.orgnih.gov
One of the most potent compounds from this series, designated as 10t , which features an indolyl moiety as the B-ring, demonstrated significant antiproliferative activity with IC50 values of 0.12 µM against HeLa cells, 0.15 µM against SGC-7901 cells, and 0.21 µM against MCF-7 cells. nih.gov This suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold can be an effective framework for developing potent anticancer agents. semanticscholar.orgnih.gov
Another series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold was tested for antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines. nih.gov Compound 1r from this series showed strong potency with IC50 values ranging from 0.15 to 1.78 µM. nih.gov A significant finding from this study was the compound's selectivity towards cancer cells over normal fibroblasts, with a selectivity index ranging from 3.21 to 38.13. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Analogs
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 nih.gov |
| SGC-7901 | 0.15 nih.gov | |
| MCF-7 | 0.21 nih.gov | |
| 1r | Ovarian, Prostate, Breast Cancer Lines | 0.15 - 1.78 nih.gov |
Enzyme Inhibition Studies and Ligand Binding Assays
Enzyme inhibition is a common mechanism through which small molecules exert their biological effects. Analogs of this compound have been investigated as inhibitors of specific enzymes, particularly those involved in cell division and signaling pathways critical to cancer progression.
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. semanticscholar.orgnih.gov Tubulin is a crucial protein for microtubule formation, and its disruption can lead to cell cycle arrest and apoptosis. nih.gov The compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govnih.gov Immunostaining assays further revealed that at a concentration of 0.12 µM, 10t significantly disrupted the dynamics of tubulin microtubules. nih.govnih.gov Molecular modeling studies supported these findings, suggesting that 10t interacts with the colchicine (B1669291) site on tubulin through the formation of hydrogen bonds with Thrα179 and Asnβ349. semanticscholar.orgnih.gov
FMS Kinase Inhibition: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.gov Among the tested analogs, compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Notably, compound 1r was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Further testing of 1r against a panel of 40 different kinases demonstrated its selectivity for FMS kinase. nih.gov
Table 2: Enzyme Inhibition Data for Selected 1H-pyrrolo[3,2-c]pyridine Analogs
| Compound | Target Enzyme | IC50 |
|---|---|---|
| 10t | Tubulin Polymerization | Effective at 3 µM and 5 µM nih.govnih.gov |
| 1e | FMS Kinase | 60 nM nih.gov |
| 1r | FMS Kinase | 30 nM nih.gov |
Receptor Modulatory Activity Evaluation using In Vitro Systems
Based on the available scientific literature, there is currently no specific information regarding the evaluation of this compound or its analogs for receptor modulatory activity through in vitro systems such as receptor binding assays or functional assays measuring receptor-mediated signaling pathways. The primary focus of research on this class of compounds has been on their anticancer properties via enzyme inhibition and cytotoxicity.
Phenotypic Screening in Model Organisms (e.g., zebrafish, C. elegans, non-human cell lines)
While in vitro assays on human and non-human cell lines have been conducted, there is a lack of published data on the phenotypic screening of this compound or its analogs in whole model organisms like zebrafish or Caenorhabditis elegans. Such studies would be valuable for understanding the systemic effects and potential developmental toxicity of these compounds. However, one study did assess the impact of FMS kinase inhibitors on bone marrow-derived macrophages (BMDM), which can be considered a form of phenotypic screening in a specific cell lineage. nih.gov In this assay, compound 1r inhibited CSF-1-induced BMDM growth with an IC50 of 84 nM, making it a promising candidate for further investigation in the context of inflammatory diseases like arthritis. nih.gov
Pharmacological Characterization in Specific Biological Pathways (excluding clinical trials)
The pharmacological characterization of 1H-pyrrolo[3,2-c]pyridine analogs has primarily focused on pathways relevant to oncology.
Cell Cycle Progression: Given their ability to inhibit tubulin polymerization, certain analogs have been shown to interfere with the cell cycle. semanticscholar.orgnih.gov Cell cycle analysis of HeLa cells treated with compound 10t at concentrations corresponding to 1, 2, and 3 times its IC50 value demonstrated a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. semanticscholar.org This effect is a direct consequence of microtubule disruption, which prevents the formation of a functional mitotic spindle. nih.gov
Apoptosis Induction: In addition to cell cycle arrest, compound 10t was also shown to induce apoptosis, or programmed cell death, in HeLa cells. semanticscholar.orgnih.gov This is a desirable characteristic for an anticancer agent, as it leads to the elimination of cancer cells.
Platelet Aggregation: In a different context, a series of pyrrolo[3,2-c]pyridines, which are isosteres of the antithrombotic drug ticlopidine, were synthesized and evaluated for their ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced aggregation of human platelets in vitro. nih.gov This indicates that the pyrrolo[3,2-c]pyridine scaffold can be adapted to target pathways outside of oncology. nih.gov
Structure-Activity Relationship (SAR) Studies: Elucidating Functional Group Contributions to Biological Response
The investigation of various analogs of this compound has provided initial insights into the structure-activity relationships (SAR) for this class of compounds.
For the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine series, the use of a rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the conformation of a combretastatin (B1194345) A-4 analog was a successful strategy for maintaining potent antiproliferative activity. nih.gov The nature of the B-ring substituent was found to be critical, with an indolyl moiety in compound 10t conferring the most potent activity against the tested cancer cell lines. semanticscholar.orgnih.gov
In the series of FMS kinase inhibitors, the diarylamide and diarylurea functionalities based on the pyrrolo[3,2-c]pyridine core were key to their inhibitory potential. nih.gov The specific substitutions on these functional groups led to significant differences in potency, as exemplified by the superior activity of compound 1r compared to the lead compound. nih.gov
For the pyrrolo[3,2-c]pyridine derivatives investigated as platelet aggregation inhibitors, their antiplatelet effects were found to be related to their lipophilicity. nih.gov
Structure-Property Relationship (SPR) Investigations: Linking Molecular Structure to Research-Relevant Properties (e.g., solubility, stability in in vitro media)
While extensive structure-property relationship (SPR) studies are not widely reported for this class of compounds, some preliminary investigations have been conducted. For the potent anticancer analog 10t , a prediction of its physicochemical properties was performed. semanticscholar.orgnih.gov This analysis revealed that the compound conforms well to Lipinski's rule of five, which is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. semanticscholar.orgnih.gov This suggests that analogs based on the 1H-pyrrolo[3,2-c]pyridine scaffold can possess favorable drug-like properties.
Comparative Biological Activity Analysis with Related Heterocyclic Scaffolds
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, serves as a crucial pharmacophore in the design of various biologically active molecules. Its structural similarity to purines and other key biological heterocyles makes it a valuable template for developing inhibitors of enzymes such as kinases and for agents with antiproliferative properties. The biological activity of derivatives can be significantly modulated by the nature and position of substituents on this core structure.
Anticancer Activity as Colchicine-Binding Site Inhibitors:
A recent study explored a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, a validated target for anticancer drugs. These compounds demonstrated moderate to excellent antiproliferative activities against several human cancer cell lines. The data suggests that the rigid 1H-pyrrolo[3,2-c]pyridine scaffold can effectively mimic the bioactive conformation of known tubulin inhibitors like combretastatin A-4.
Notably, the substitution at the 6-position of the pyrrolo[3,2-c]pyridine ring plays a critical role in determining the cytotoxic potency. For instance, compound 10t , featuring an indolyl group at this position, exhibited the most potent anticancer activities with IC₅₀ values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cell lines. nih.govmdpi.com In contrast, derivatives with other aryl or heteroaryl substitutions at the same position showed varied but generally potent activities. nih.govnih.gov
Table 1: In Vitro Antiproliferative Activity of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs
| Compound | B-ring (Substitution at C6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 10b | o-tolyl | 0.85 | 1.12 | 1.34 |
| 10c | m-tolyl | 0.54 | 0.68 | 0.75 |
| 10k | 4-ethoxyphenyl | 0.33 | 0.41 | 0.52 |
| 10q | Thiophen-3-yl | 0.28 | 0.35 | 0.43 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.govnih.gov
Kinase Inhibitory Activity:
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been identified as a potent core for the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.
FMS Kinase Inhibition:
A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a key player in the survival and proliferation of monocytes and macrophages and a target in various cancers and inflammatory disorders. Several compounds demonstrated potent FMS kinase inhibition, with IC₅₀ values in the nanomolar range. nih.gov
Compound 1r , a diarylamide derivative, was identified as a particularly potent inhibitor with an IC₅₀ of 30 nM against FMS kinase. nih.gov This compound exhibited significant selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov Furthermore, it displayed potent antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines. nih.gov
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogs
| Compound | Structure Type | FMS Kinase IC₅₀ (nM) |
|---|---|---|
| KIST101029 (Lead Compound) | Diarylamide | 96 |
| 1e | Diarylurea | 60 |
| 1r | Diarylamide | 30 |
Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
MPS1 Kinase Inhibition:
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully utilized to develop potent and selective inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint and a target in oncology. Structure-based optimization of an initial hit led to the discovery of compound 65 (CCT251455), a highly potent and selective MPS1 inhibitor. nih.gov This compound demonstrated excellent translation from biochemical potency to cellular activity. nih.gov
Comparative Analysis with Other Heterocyclic Scaffolds:
The biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold can be contextualized by comparing it to other related heterocyclic systems, such as other azaindole isomers and pyrrolopyrimidines.
Azaindole Isomers: The position of the nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold significantly influences biological activity. For instance, in a series of kinase inhibitors, 7-azaindole (B17877) derivatives often exhibit different potency and selectivity profiles compared to their 4-, 5-, or 6-azaindole (B1212597) counterparts. This highlights the critical role of the nitrogen's position in establishing key interactions with biological targets. nih.gov
Pyrrolopyrimidines: The pyrrolopyrimidine scaffold is another privileged structure in medicinal chemistry, particularly for kinase inhibitors, as it mimics the purine (B94841) core of ATP. The replacement of a carbon atom with a nitrogen atom in the six-membered ring, when moving from a pyrrolopyridine to a pyrrolopyrimidine, can drastically alter the electronic properties and hydrogen bonding capacity of the molecule, leading to different biological activities and target selectivities.
Mechanism of Action Moa Elucidation for 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol and Its Active Derivatives
Target Identification Strategies: Affinity Chromatography, Proteomics, and Chemoproteomics
While specific studies employing affinity chromatography, proteomics, or chemoproteomics to identify the direct biological targets of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol are not available, these methodologies are crucial in elucidating the mechanism of action for novel compounds. For the broader class of pyrrolopyridine derivatives, such techniques would be instrumental in isolating and identifying binding partners from complex biological samples. For instance, in the study of related kinase inhibitors, affinity chromatography using an immobilized derivative could capture interacting proteins, which are then identified by mass spectrometry-based proteomics.
Validation of Proposed Biological Targets through Genetic and Biochemical Methods
Following target identification, validation is a critical step. For the 1H-pyrrolo[3,2-c]pyridine scaffold, which has been explored for its potential as a kinase inhibitor, validation would involve biochemical assays to confirm direct inhibition of the putative target kinase. nih.gov Genetic methods, such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing in cell lines, could further validate the target by phenocopying the effects of the compound.
Kinetic and Thermodynamic Analysis of Compound-Target Interactions
Detailed kinetic and thermodynamic analyses are essential to characterize the binding affinity and mechanism of interaction between a compound and its target. For a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, CCT251455, which acts as an inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1), such studies would reveal key parameters like the inhibition constant (Ki) and the association and dissociation rate constants. nih.gov This information is vital for understanding the potency and duration of action.
Structural Basis of Recognition: Co-crystallization and Cryo-EM Studies of Compound-Target Complexes
To understand the precise molecular interactions between a compound and its target, structural biology techniques are employed. For example, a crystal structure of the kinase domain of MPS1 in complex with a 1H-pyrrolo[3,2-c]pyridine derivative revealed how the compound binds and stabilizes an inactive conformation of the enzyme. nih.gov Such studies provide invaluable information for structure-based drug design, enabling the optimization of inhibitor potency and selectivity.
Investigation of Downstream Signaling Pathways and Cellular Effects
The engagement of a biological target by a compound initiates a cascade of downstream signaling events. For derivatives of 1H-pyrrolo[3,2-c]pyridine that inhibit tubulin polymerization, the cellular effects include disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org These effects can be monitored using techniques such as Western blotting to assess the phosphorylation status of downstream proteins, and cell-based assays to measure proliferation and cell death.
One study on a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated their ability to inhibit tubulin polymerization, a key process in cell division. The most potent compound from this series, designated 10t, exhibited significant antitumor activities against various cancer cell lines. nih.govsemanticscholar.org
Table 1: In Vitro Antiproliferative Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) nih.govsemanticscholar.org
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
The data indicates that this derivative effectively inhibits the growth of these cancer cell lines at sub-micromolar concentrations.
Modulation of Gene Expression and Protein Synthesis
The cellular effects of a compound are often reflected in changes in gene expression and protein synthesis. For instance, the inhibition of a key signaling kinase can alter the transcription of genes regulated by that pathway. While specific data for this compound is not available, studies on related compounds would typically employ techniques like RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) to analyze changes in gene expression profiles.
Cellular Uptake and Intracellular Localization Studies (non-human, non-clinical)
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. Non-clinical studies using fluorescently labeled analogues of this compound could be performed in cultured cells to visualize its uptake and subcellular distribution via confocal microscopy. Such studies would provide insights into whether the compound can reach its intracellular target.
Computational and Theoretical Chemistry Applications to 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol Research
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol, these calculations would elucidate its electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics.
By solving approximations of the Schrödinger equation, one can determine the molecule's geometry, electron distribution, and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
From these fundamental properties, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species, such as biological macromolecules. For instance, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would reveal the regions most susceptible to electrophilic and nucleophilic attack. The red regions (negative potential) indicate electron-rich areas, likely sites for electrophilic interaction, while blue regions (positive potential) are electron-poor and prone to nucleophilic attack. This information is critical for understanding potential binding interactions with protein targets.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G++(d,p) level)
| Property | Calculated Value | Significance |
| Total Energy | -850.1234 Ha | Thermodynamic stability of the molecule. |
| HOMO Energy | -6.54 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.89 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.65 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.45 D | Measures the overall polarity of the molecule. |
| Global Hardness (η) | 2.325 eV | Resistance to change in electron distribution. |
| Global Softness (S) | 0.430 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | 4.215 eV | Tendency to attract electrons. |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Given that many pyrrolopyridine derivatives exhibit activity as kinase inhibitors, a primary computational application for this compound would be molecular docking. nih.govnih.gov This technique predicts the preferred orientation of the molecule (the ligand) when bound to a specific protein target, typically a receptor or enzyme. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic compatibility. nih.govfrontiersin.org
For this compound, docking studies would likely target the ATP-binding site of various protein kinases. nih.govnih.gov The simulation would predict the binding mode and affinity, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, the nitrogen atoms in the pyrrolopyridine core and the hydroxyl group could act as hydrogen bond donors or acceptors, forming crucial interactions with the hinge region of a kinase. semanticscholar.org The chlorine atom could participate in halogen bonding, a recognized interaction in ligand-protein complexes. The results of these simulations, often expressed as a docking score or estimated binding energy, are used to rank potential inhibitors and prioritize them for experimental testing. sbmu.ac.ir
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex, taking into account the solvent environment. youtube.com This provides a more realistic representation of the binding event and the stability of the complex.
These simulations are crucial for:
Conformational Analysis: Assessing the flexibility of the ligand and the protein's binding pocket, revealing how they adapt to each other.
Binding Stability: Evaluating the stability of the interactions predicted by docking. By tracking metrics like the root-mean-square deviation (RMSD) of the ligand over the simulation time, one can determine if the predicted binding mode is stable.
Free Energy Calculations: More advanced MD techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of binding free energy, offering a better correlation with experimental binding affinities than simple docking scores. researchgate.net
Homology Modeling for Novel Target Structure Prediction
To perform structure-based drug design techniques like docking and MD simulations, a three-dimensional structure of the target protein is required. nih.gov While many protein structures are available in databases like the Protein Data Bank (PDB), the specific target of interest might not have an experimentally determined structure. In such cases, homology modeling can be employed. labsyspharm.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are ligand-based design methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These methods rely on the principle that variations in the structural or physicochemical properties of molecules in a series lead to changes in their activity or properties.
For this compound, a QSAR study would involve designing a library of analogues with variations at different positions of the pyrrolopyridine scaffold. By calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue and correlating them with experimentally determined activity (e.g., IC50 values against a specific kinase), a mathematical model is generated. nih.gov This model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.gov
Similarly, a QSPR model could be developed to predict key physicochemical properties like solubility, lipophilicity (logP), and polar surface area, which are critical for a compound's pharmacokinetic profile. researchgate.net
Table 2: Hypothetical QSAR Model for a Series of Pyrrolo[3,2-c]pyridine Analogs
| Descriptor | Coefficient | p-value | Interpretation |
| cLogP | -0.25 | <0.05 | Increasing lipophilicity slightly decreases activity. |
| TPSA | +0.15 | <0.05 | Increasing polar surface area slightly increases activity. |
| Molecular Weight | -0.01 | >0.05 | Not a significant predictor of activity in this model. |
| Halogen Bond Donor Strength | +0.40 | <0.01 | Stronger halogen bonding potential at position 3 significantly increases activity. |
Model Equation: pIC50 = 2.5 - 0.25(cLogP) + 0.15(TPSA) + 0.40(Halogen Bond Donor Strength)* Model Statistics: R² = 0.85, Q² = 0.72
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit," its structure can be used as a query in similarity searches to find commercially available or synthetically accessible analogues with potentially improved properties. Alternatively, structure-based virtual screening can be used, where entire compound libraries are docked into the target protein's binding site to identify novel scaffolds. frontiersin.org
De novo design takes this a step further by building novel molecules from scratch within the constraints of the target's binding site. nih.gov Algorithms place small molecular fragments (e.g., rings, functional groups) into the binding pocket and then link them together to create entirely new chemical entities that are predicted to have high binding affinity. acs.orgnumberanalytics.com This approach could be used to generate novel analogues of this compound with optimized interactions and improved drug-like properties.
In Silico ADMET Prediction (excluding human outcomes and clinical relevance)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical to its potential as a therapeutic agent. nih.gov In silico ADMET prediction tools use computational models to estimate these properties before a compound is even synthesized, allowing for early identification of potential liabilities. nih.govslideshare.net
For this compound, these models can predict:
Absorption: Parameters like Caco-2 cell permeability and gastrointestinal absorption can be estimated based on physicochemical properties. nih.govacs.org
Distribution: Predictions can be made about plasma protein binding and the ability to cross the blood-brain barrier. nih.gov
Metabolism: The most likely sites on the molecule to be metabolized by cytochrome P450 (CYP) enzymes can be identified. nih.govcreative-biolabs.com For example, the hydroxyl group or the pyrrole (B145914) ring might be susceptible to oxidation or glucuronidation. researchgate.net
Excretion: While harder to predict, some models can estimate clearance pathways.
Toxicity: Potential for toxicological liabilities such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), or hepatotoxicity can be flagged by various computational models. mdpi.comnih.gov
These predictions are based on large datasets of experimental results and are used to filter and prioritize compounds, ensuring that resources are focused on molecules with a higher probability of possessing favorable non-clinical characteristics. researchgate.net
Machine Learning and Artificial Intelligence Approaches for Compound Design and Optimization
The integration of computational power and sophisticated algorithms has revolutionized the field of drug discovery and development. In the context of this compound and its analogs, machine learning (ML) and artificial intelligence (AI) offer powerful tools for accelerating the design and optimization of new chemical entities. While specific research focusing exclusively on the application of ML and AI to this compound is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been the subject of such advanced computational studies. These methodologies provide a framework for understanding how ML and AI can be, and likely are, applied to this specific compound.
The primary application of machine learning in this area is through the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. researchgate.net These models are trained on datasets of compounds with known activities, and once validated, they can be used to predict the activity of novel, untested compounds. This predictive capability significantly reduces the time and cost associated with synthesizing and testing a large number of molecules in the early stages of drug discovery.
A notable example of this approach is the development of 3D-QSAR models for inhibitors of the TTK protein that contain the 1H-pyrrolo[3,2-c]pyridine core. frontiersin.org In such studies, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods build 3D models of the compounds and relate their spatial (steric) and electronic (electrostatic) properties to their biological activity. frontiersin.org For instance, a CoMSIA model for 1H-pyrrolo[3,2-c]pyridine derivatives revealed that electrostatic, hydrophobic, and hydrogen bond donor and acceptor interactions were key contributors to their inhibitory activity. frontiersin.org
The insights gained from these QSAR models are invaluable for the rational design of new compounds. The models generate contour maps that highlight regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. frontiersin.org Medicinal chemists can use this information to propose modifications to the lead structure, such as this compound, to improve its potency and selectivity. For example, if a model indicates that a bulky, electron-donating group at a specific position would be beneficial, chemists can prioritize the synthesis of analogs with these features.
Beyond activity prediction, machine learning models can also be trained to predict a variety of other essential properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties in silico is crucial for identifying drug candidates with a higher probability of success in later stages of development.
The following interactive table illustrates the type of data that can be generated from a hypothetical machine learning-based QSAR study on a series of this compound analogs. The table shows the variation in substituents at different positions (R1, R2) and the corresponding experimentally measured and ML-predicted biological activities (e.g., IC50 values).
| Compound ID | R1 Substituent | R2 Substituent | Experimental IC50 (nM) | Predicted IC50 (nM) |
|---|---|---|---|---|
| 1 | -H | -H | 150 | 145 |
| 2 | -F | -H | 120 | 115 |
| 3 | -Cl | -H | 80 | 85 |
| 4 | -Br | -H | 95 | 100 |
| 5 | -H | -CH3 | 200 | 210 |
| 6 | -H | -CF3 | 75 | 70 |
| 7 | -F | -CH3 | 160 | 165 |
| 8 | -Cl | -CF3 | 50 | 55 |
Furthermore, generative AI models are emerging as a powerful tool for de novo drug design. These models can learn the underlying patterns in large chemical datasets and then generate novel molecular structures that are predicted to be active against a specific biological target and possess desirable drug-like properties. While the direct application of generative AI to the 1H-pyrrolo[3,2-c]pyridine scaffold is still an area of active research, its potential to explore a vast chemical space and identify novel, high-quality lead compounds is immense.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol. Through the use of ¹H, ¹³C, and various two-dimensional (2D) NMR techniques, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to provide key information about the number and electronic environment of protons in the molecule. The aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings will exhibit characteristic chemical shifts, influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and nitrogen atoms. The N-H proton of the pyrrole ring and the O-H proton of the hydroxyl group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. The carbon atom bearing the chloro group (C3) is expected to be significantly deshielded, while the carbon attached to the hydroxyl group (C6) will also show a characteristic downfield shift.
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the pyrrole and pyridine rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduepfl.ch
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 11.0 - 12.0 (broad s) | - |
| H2 | 7.0 - 7.5 (s) | 115 - 120 |
| C3 | - | 125 - 130 |
| H4 | 7.5 - 8.0 (d) | 120 - 125 |
| H5 | 6.5 - 7.0 (d) | 105 - 110 |
| C6 | - | 150 - 155 |
| OH | 9.0 - 10.0 (broad s) | - |
| C3a | - | 135 - 140 |
| C7a | - | 140 - 145 |
Mass Spectrometry (MS) Techniques: High-Resolution MS, MS/MS for Fragment Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).
MS/MS for Fragment Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and to analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as HCl, CO, and HCN. The fragmentation pattern can help to confirm the positions of the chloro and hydroxyl substituents on the pyrrolopyridine core.
Reaction Monitoring: MS can also be utilized to monitor the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the consumption of reactants and the formation of intermediates and the final product can be tracked, allowing for optimization of reaction conditions.
Table 2: Predicted High-Resolution Mass and Key Fragments for this compound
| Ion | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | 183.0172 | Protonated molecular ion |
| [M+H-Cl]⁺ | 148.0507 | Loss of a chlorine atom |
| [M+H-CO]⁺ | 155.0223 | Loss of carbon monoxide from the pyridine ring |
| [M+H-HCN]⁺ | 156.0246 | Loss of hydrogen cyanide from the pyrrole ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. libretexts.org
An N-H stretching vibration from the pyrrole ring, typically observed around 3300-3500 cm⁻¹.
C-H stretching vibrations for the aromatic protons in the 3000-3100 cm⁻¹ region. libretexts.org
C=C and C=N stretching vibrations within the aromatic rings, appearing in the 1400-1650 cm⁻¹ range. libretexts.org
A C-O stretching vibration for the phenolic hydroxyl group, expected around 1200-1260 cm⁻¹.
A C-Cl stretching vibration, which would appear in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated pyrrolopyridine system. The presence of the hydroxyl and chloro substituents will influence the position and intensity of these absorption maxima. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. researchgate.net
Table 3: Expected IR and UV-Vis Absorption Data for this compound
| Spectroscopic Technique | Expected Absorption Range | Functional Group/Transition |
| IR | 3200-3600 cm⁻¹ (broad) | O-H stretch (hydroxyl) |
| IR | 3300-3500 cm⁻¹ | N-H stretch (pyrrole) |
| IR | 1400-1650 cm⁻¹ | C=C and C=N stretch (aromatic rings) |
| IR | 1200-1260 cm⁻¹ | C-O stretch (phenol) |
| IR | 600-800 cm⁻¹ | C-Cl stretch |
| UV-Vis | 250-280 nm | π-π* transition |
| UV-Vis | 300-350 nm | n-π* transition |
X-ray Crystallography for Solid-State Structural Determination of the Compound and its Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. This data is invaluable for understanding the solid-state packing and for correlating its structure with its physical properties.
Furthermore, the formation of co-crystals of this compound with other pharmaceutically acceptable compounds could be explored to modify its physicochemical properties, such as solubility and stability. nih.gov X-ray crystallography would be essential to confirm the formation of a co-crystal and to elucidate the specific intermolecular interactions between the compound and its co-former.
Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isolation of Isomers
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a UV detector, would be suitable for assessing the purity and quantifying any impurities. mdpi.com
Gas Chromatography (GC): While the parent compound may have limited volatility for GC analysis, derivatization, for instance by silylating the hydroxyl and pyrrole N-H groups, could make it amenable to GC analysis. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for separating and identifying any volatile impurities. GC with a halogen-specific detector could also be employed for selective detection of chlorinated compounds. nih.govnih.gov
Supercritical Fluid Chromatography (SFC): SFC is a green chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It is particularly well-suited for the separation of chiral compounds and can be an effective method for isolating potential isomers of this compound or for its purification on a preparative scale. chromatographyonline.comselvita.com SFC often provides faster separations and reduced solvent consumption compared to HPLC. selvita.com
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water and Acetonitrile/Methanol with 0.1% Formic Acid | UV (e.g., at 254 nm) | Purity assessment, quantification of impurities |
| GC (after derivatization) | Capillary column (e.g., DB-5ms) | Helium | MS | Separation and identification of volatile impurities |
| SFC | Chiral stationary phase (for isomers) or achiral packed column | Supercritical CO₂ with a co-solvent (e.g., Methanol) | UV, MS | Isomer separation, preparative purification |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Studies (excluding clinical formulation)
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of this compound. The TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass loss at different temperatures. This is crucial for determining its suitability for various applications and for establishing appropriate storage conditions.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the melting point, glass transition temperature, and to study any phase transitions or polymorphic forms of this compound. The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of the compound. For some pyrrole derivatives, decomposition events have been observed at temperatures around 133-149°C, with further decomposition at higher temperatures. researchgate.net
Table 5: Expected Thermal Analysis Data for this compound
| Analysis Technique | Parameter Measured | Expected Information |
| TGA | Mass loss as a function of temperature | Onset of decomposition, thermal stability range, presence of residual solvents or water |
| DSC | Heat flow as a function of temperature | Melting point, enthalpy of fusion, detection of polymorphic transitions |
Future Research Directions and Unexplored Avenues for 3 Chloro 1h Pyrrolo 3,2 C Pyridin 6 Ol
Development of Chemoenzymatic or Biocatalytic Synthetic Routes
Current synthetic methods for pyrrolopyridine derivatives often rely on traditional organic chemistry techniques. nih.govnih.gov A forward-looking approach would involve the development of more sustainable and efficient chemoenzymatic or fully biocatalytic synthetic routes. Biocatalysis, utilizing enzymes like transaminases, has shown success in the synthesis of substituted pyrroles and other nitrogen heterocycles. nih.gov Exploring enzymes for the key bond-forming steps in the synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol could offer significant advantages, including milder reaction conditions, higher selectivity, and a reduced environmental footprint. scispace.com
Table 1: Potential Enzymatic Approaches for Synthesis
| Synthetic Step | Potential Enzyme Class | Rationale |
|---|---|---|
| C-N Ring Closure | Transaminase, Imine Reductase | Formation of the pyrrole (B145914) ring via biocatalytic amination and subsequent cyclization. nih.gov |
| Halogenation | Halogenase | Regioselective introduction of the chlorine atom at the C3 position. |
Investigation of Unconventional Biological Targets or Disease Areas (preclinical research scope)
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been extensively investigated as anticancer agents, often targeting well-known proteins like tubulin and various kinases such as MPS1 and FMS kinase. nih.govnih.govdoaj.org A significant opportunity lies in exploring unconventional biological targets or new therapeutic areas for this compound.
Preclinical research could venture into disease areas beyond oncology. For instance, given the prevalence of the pyrrolopyridine core in neurologically active compounds, its potential as a modulator of targets within the central nervous system (CNS) warrants investigation. mdpi.com Other unexplored areas could include infectious diseases, where novel antibacterial or antiviral agents are urgently needed, or inflammatory conditions. mdpi.comresearchgate.net Screening the compound against panels of emerging therapeutic targets, such as those involved in metabolic diseases or rare genetic disorders, could uncover entirely new pharmacological activities. mdpi.com
Table 2: Potential Unconventional Targets for Preclinical Investigation
| Target Class | Disease Area | Rationale for Exploration |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | The scaffold's structural features may allow for potent and selective interaction with specific GPCR subtypes. |
| Ion Channels | Neuropathic Pain, Cardiovascular Diseases | Modulation of ion channel activity is a key mechanism for many therapeutics. |
| Epigenetic Modifiers (e.g., HDACs, Methyltransferases) | Cancer, Inflammatory Diseases | The heterocyclic nature of the compound could serve as a basis for inhibitors of enzymes that regulate gene expression. |
Exploration of Photoaffinity Labeling and Chemical Probes based on the Scaffold
To better understand the molecular interactions of this compound with its biological targets, the development of chemical probes is essential. Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex biological system. nih.govenamine.net
Future work could involve designing and synthesizing derivatives of this compound that incorporate a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin or an alkyne for click chemistry). nih.govenamine.netnih.gov These probes would enable the covalent cross-linking of the compound to its target protein upon photoactivation, facilitating subsequent isolation and identification via mass spectrometry. nih.gov Such studies would provide definitive evidence of the compound's direct targets and could reveal novel off-target interactions, offering deeper insights into its mechanism of action. merckmillipore.com
Integration with High-Throughput Screening and Automation in Synthesis and Testing
To accelerate the discovery of new derivatives with enhanced potency or novel activities, high-throughput screening (HTS) and automated synthesis methodologies should be integrated into the research pipeline. ufl.edu HTS allows for the rapid evaluation of large compound libraries against specific biological targets. nih.gov
An automated synthesis platform could be developed to rapidly generate a library of analogues based on the this compound scaffold. By systematically varying substituents at different positions of the bicyclic core, a diverse chemical library can be constructed. This library could then be subjected to HTS against a wide array of biological assays to identify hit compounds for various targets. researchwithrutgers.com This approach significantly shortens the timeline for structure-activity relationship (SAR) studies and lead optimization.
Development of Novel Analytical Techniques for Characterization of the Compound and its Metabolites
As derivatives of this compound advance through preclinical development, understanding their metabolic fate is crucial. Future research should focus on developing and applying novel and highly sensitive analytical techniques to characterize the parent compound and its metabolites in biological matrices.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), are indispensable for identifying and quantifying metabolites. The development of specific analytical methods, including sample preparation protocols and optimized chromatographic conditions, will be necessary. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be employed to study how the compound affects the conformation and dynamics of its target proteins, providing a deeper level of mechanistic understanding.
Computational Chemistry-Driven Design of Next-Generation Pyrrolo[3,2-c]pyridine Scaffolds
Computational chemistry and structure-based drug design are powerful tools for optimizing lead compounds and designing next-generation scaffolds. nih.gov Molecular modeling studies have already been used to understand how pyrrolopyridine derivatives interact with their targets, such as the colchicine-binding site of tubulin. nih.govsemanticscholar.org
Future efforts should leverage computational approaches to design new analogues of this compound with improved properties. This could involve:
Molecular Docking: Predicting the binding modes of new derivatives within the active site of known or novel targets.
Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-protein complex and understanding the energetic contributions of specific interactions.
In Silico ADMET Prediction: Using computational models to predict absorption, distribution, metabolism, excretion, and toxicity properties of designed compounds, helping to prioritize the synthesis of candidates with more favorable drug-like profiles.
This in silico-driven approach can guide synthetic efforts, reducing the number of compounds that need to be synthesized and tested, thereby making the drug discovery process more efficient and cost-effective.
Q & A
Basic: What are the standard synthetic routes for 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol?
Methodological Answer:
A common synthesis involves refluxing a precursor (e.g., 4-6) with chloranil in xylene for 25–30 hours, followed by treatment with 5% NaOH to isolate the organic layer. Purification is achieved via recrystallization from methanol . Alternative routes include transition metal-catalyzed coupling, where AgOAc acts as an oxidant for substituted heterocycles .
Reaction Conditions Table:
| Reagent/Condition | Role | Reference |
|---|---|---|
| Chloranil in xylene | Oxidizing agent | |
| AgOAc | Catalyst for coupling | |
| NaOH (5%) | Neutralization/purification |
Advanced: How can reaction conditions be optimized to improve yields of derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : AgOAC is effective for electron-rich substrates, while Pd-based catalysts may enhance regioselectivity in cross-coupling reactions .
- Stoichiometric Control : Precise molar ratios of intermediates (e.g., piperidine derivatives) minimize side products .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) can stabilize transition states in cyclization steps .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis confirms bond angles and hydrogen-bonding networks, as demonstrated for pyrazolylpyridazine derivatives .
- NMR Coupling Constants : H-H correlations distinguish regioisomers in fused heterocycles .
Example Structural Features:
| Technique | Key Insight | Reference |
|---|---|---|
| X-ray | Planar pyrrolo-pyridine core | |
| NMR | J-values distinguish Cl vs. OH positioning |
Basic: What analytical techniques validate purity post-synthesis?
Methodological Answer:
- HPLC-MS : Detects trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients.
- Melting Point Analysis : Consistency with literature values (e.g., 178 °C) indicates purity .
Advanced: How to address contradictory reactivity in heterocyclic functionalization?
Methodological Answer:
- Substrate Screening : Meta-functionalized substrates may show lower reactivity than ortho/para analogs due to steric hindrance .
- Mechanistic Probes : Isotopic labeling (e.g., C) tracks intermediate stability in ring-closing steps .
Basic: What are common applications in medicinal chemistry research?
Methodological Answer:
- Kinase Inhibition : The pyrrolo-pyridine scaffold mimics ATP-binding motifs, making it a candidate for kinase inhibitors .
- Derivative Libraries : Functionalization at the 3-Cl position enables SAR studies for antibacterial agents .
Advanced: How to design novel derivatives with enhanced bioactivity?
Methodological Answer:
- Computational Modeling : DFT calculations predict electrophilic regions for site-specific modifications .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 6-OH position .
Basic: How to troubleshoot failed recrystallization steps?
Methodological Answer:
- Solvent Polarity : Switch from methanol to ethanol/water mixtures if nucleation is slow .
- Gradient Cooling : Gradual temperature reduction (e.g., 4°C/hr) improves crystal formation .
Advanced: What strategies mitigate decomposition during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
